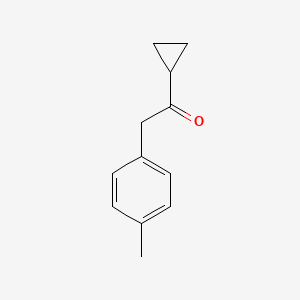
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one consists of a cyclopropyl group (a three-carbon ring), a 4-methylphenyl group (a six-carbon ring with a methyl group at the fourth position), and an ethan-1-one group (a two-carbon chain with a carbonyl group at the first position).Physical And Chemical Properties Analysis
The molecular weight of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one is 174.24 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Lewis Acid-Mediated Reactions
Shi et al. (2008) explored Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanone derivatives, demonstrating their utility in synthesizing benzofuran derivatives through reactions with allenic ester, ethyl acetoacetate, and methyl acrylate. This research highlights the compound's role in generating diverse heterocyclic structures, which could have implications in synthesizing biologically active compounds or materials with unique properties (Shi, Tang, & Yang, 2008).
Stereocontrolled Synthesis
Baird et al. (2001) reported on the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, using a method that includes the 1,3-dipolar cycloaddition of a nitrile oxide to a cyclopropene followed by the reduction of the derived bicycle. This study presents an application of cyclopropyl compounds in constructing stereochemically complex structures, which are valuable in the development of pharmaceuticals and agrochemicals (Baird, Huber, & Clegg, 2001).
Synthesis of Conformationally Restricted Analogues
Kazuta et al. (2002) developed chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine, demonstrating the utility of cyclopropyl compounds in creating bioactive molecules with improved activity and selectivity. This research underscores the compound's role in medicinal chemistry for designing drugs with enhanced efficacy and reduced side effects (Kazuta, Matsuda, & Shuto, 2002).
Doubly Activated Cyclopropanes
Wurz and Charette (2005) highlighted the use of doubly activated cyclopropanes, derived from 1-cyclopropyl-2-arylethanone compounds, as synthetic precursors for the preparation of dihydropyrroles and pyrroles. This study illustrates the compound's versatility in organic synthesis, enabling the construction of complex nitrogen-containing heterocycles which are prevalent in many biologically active compounds (Wurz & Charette, 2005).
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYKTUSATKARAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

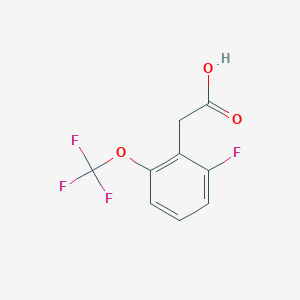
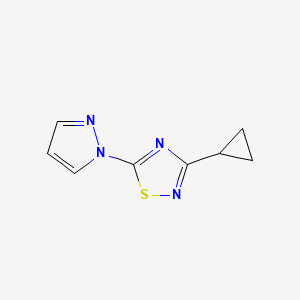
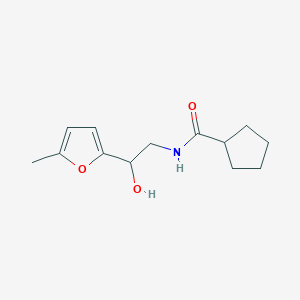
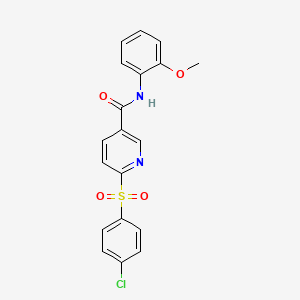
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
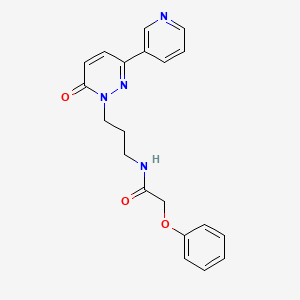
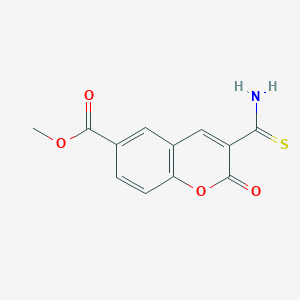
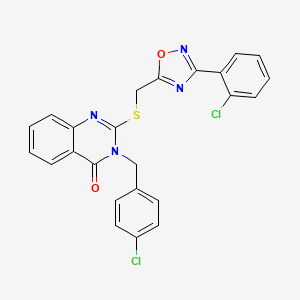
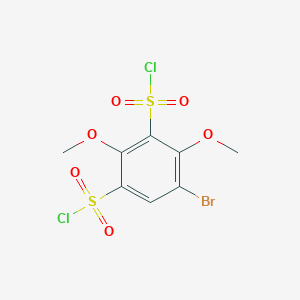
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)
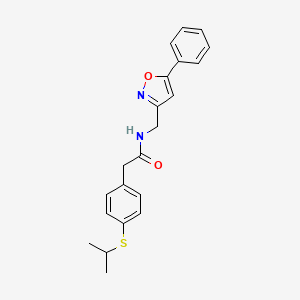

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)